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Compound of Interest

Compound Name: Chloraminophenamide

Cat. No.: B194629

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloraminophenamide, with the Chemical Abstracts Service (CAS) registry number 121-30-2,
is a sulfonamide derivative recognized for its diuretic properties.[1][2] Structurally, it is 4-amino-
6-chloro-1,3-benzenedisulfonamide. This compound serves as a key intermediate in the
synthesis of thiazide diuretics, such as chlorothiazide, and is also a known metabolite of
hydrochlorothiazide.[3][4] Its primary mechanism of action involves the inhibition of carbonic
anhydrase, an enzyme crucial for various physiological processes, including renal function.[5]
[6] This technical guide provides a comprehensive overview of the physicochemical properties,
mechanism of action, and relevant experimental protocols for Chloraminophenamide.

Physicochemical Properties

A summary of the key physicochemical properties of Chloraminophenamide is presented in
the table below, compiled from various sources.
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Property Value References

CAS Number 121-30-2 [1112]

Molecular Formula CeHsCIN304S2 [1][2]

Molecular Weight 285.73 g/mol [11[2]
4-amino-6-chlorobenzene-1,3-

IUPAC Name ) ) [1]
disulfonamide
4-amino-6-chloro-m-

Synonyms benzenedisulfonamide, [1][2]
Idorese
Crystalline solid, White to off-

Appearance , [6]
white powder

Melting Point 251-252 °C [1]
Slightly soluble in water; more

. freely soluble in alkalies.
Solubility [1][6]

Soluble in DMF (30 mg/ml) and

DMSO (30 mg/ml).

UV Absorption Maxima (in
Ethanol)

223.5-224.5 nm, 265-266 nm,
312-314 nm

[1](2]

pKa (Predicted)

9.24 £ 0.60

Mechanism of Action: Carbonic Anhydrase

Inhibition

Chloraminophenamide functions as a potent inhibitor of carbonic anhydrase (CA).[5][6] This

enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which

subsequently dissociates into a proton (H*) and a bicarbonate ion (HCOs™). In the proximal

tubules of the kidneys, this reaction is fundamental for the reabsorption of sodium bicarbonate

from the filtrate back into the blood.
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By inhibiting carbonic anhydrase, Chloraminophenamide disrupts this process, leading to a
decrease in the reabsorption of bicarbonate. This retention of bicarbonate in the tubular lumen
results in alkaline urine and a mild metabolic acidosis.[1][7] The increased solute concentration

within the tubules osmotically retains water, leading to a diuretic effect.[7]

Signaling Pathway of Diuretic Action

The following diagram illustrates the mechanism of carbonic anhydrase inhibition by
Chloraminophenamide in the renal proximal tubule and its downstream effects.
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Mechanism of Carbonic Anhydrase Inhibition by Chloraminophenamide
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Caption: Diuretic action of Chloraminophenamide via carbonic anhydrase inhibition.
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Experimental Protocols
Synthesis of Chloraminophenamide

A common synthetic route to Chloraminophenamide involves the chlorosulfonation of 3-
chloroaniline followed by amination.[8]

Reaction Scheme:

3-Chloroaniline — 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride — 4-amino-6-chloro-1,3-
benzenedisulfonamide

Materials:

3-Chloroaniline

Chlorosulfonic acid

Ammonia (aqueous or gaseous)

Tert-butanol (or other suitable solvent)
Procedure:

e Chlorosulfonation: 3-Chloroaniline is reacted with an excess of chlorosulfonic acid. This
electrophilic aromatic substitution introduces two sulfonyl chloride groups onto the benzene
ring, primarily at the positions ortho and para to the amino group. The reaction is typically
carried out at a controlled temperature.

e Amination: The resulting 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride is then treated
with ammonia. This nucleophilic substitution reaction replaces the chlorine atoms of the
sulfonyl chloride groups with amino groups, yielding Chloraminophenamide. The reaction
can be performed in a solvent such as tert-butanol.[9]

 Purification: The crude product can be purified by recrystallization from aqueous ethanol.[1]

The following diagram outlines the general workflow for the synthesis of
Chloraminophenamide.
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General Synthesis Workflow for Chloraminophenamide
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Caption: Synthetic workflow for Chloraminophenamide.
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Analytical Method: High-Performance Liquid
Chromatography (HPLC)

A general reversed-phase HPLC method can be employed for the analysis of
Chloraminophenamide, adapted from methods used for other sulfonamides.

Instrumentation:

o HPLC system with a UV detector

e C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 yum particle size)
Mobile Phase:

o A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g.,
acetonitrile or methanol). A gradient elution may be necessary to separate impurities.

Example Gradient Program:

Time (min) % Aqueous (A) % Organic (B)

0 90 10

20 10 90

25 10 90

26 90 10

30 90 10
Parameters:

e Flow Rate: 1.0 mL/min

e Injection Volume: 10 pL

e Column Temperature: 25 °C
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o Detection Wavelength: 265 nm (one of its UV maxima)[1]
Sample Preparation:

» Dissolve the Chloraminophenamide sample in a suitable diluent (e.g., a 50:50 mixture of
acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

The logical relationship for the HPLC analysis is depicted below.
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Logical Workflow for HPLC Analysis of Chloraminophenamide
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Caption: HPLC analysis workflow.

Pharmacological and Toxicological Profile
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e Therapeutic Use: Chloraminophenamide is categorized as a diuretic.[1][2]

o Toxicity: As a sulfonamide, Chloraminophenamide may cause hypersensitivity reactions in
susceptible individuals. Overdose can potentially lead to kidney damage and electrolyte
imbalances.[8] It is important to handle this compound with appropriate personal protective
equipment in a laboratory setting.

Conclusion

Chloraminophenamide is a well-characterized sulfonamide with significant importance as a
diuretic and a synthetic precursor to other widely used diuretic drugs. Its mechanism of action
through carbonic anhydrase inhibition is a classic example of targeted enzyme inhibition
leading to a therapeutic effect. The information and protocols provided in this guide offer a solid
foundation for researchers and drug development professionals working with this compound.
Further investigation into its specific analytical method validation and detailed
pharmacokinetic/pharmacodynamic profiling would be valuable additions to the existing
knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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